molecular formula C8H11F3O3 B1585359 Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate CAS No. 3854-50-0

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B1585359
CAS No.: 3854-50-0
M. Wt: 212.17 g/mol
InChI Key: RRFFKINDACKLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C8H11F3O3. It is a trifluoromethylated ester, which is known for its unique chemical properties due to the presence of the trifluoromethyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate involves its interaction with its targets. It has been reported to participate in the microwave-assisted synthesis of ethyl 1-[4-(2,3,3-trichloroacrylamido)phenyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Biochemical Pathways

This compound may affect various biochemical pathways. It has been used as a starting reagent for the synthesis of 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction is monitored using gas chromatography to ensure the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

Scientific Research Applications

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

Comparison: Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of the ethyl group at the 2-position, which imparts different steric and electronic properties compared to its analogs. This difference can influence its reactivity and the types of reactions it undergoes. For example, the presence of the ethyl group can enhance its stability and reduce the likelihood of side reactions .

Properties

IUPAC Name

ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3/c1-3-5(7(13)14-4-2)6(12)8(9,10)11/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFKINDACKLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C(F)(F)F)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332470
Record name Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3854-50-0
Record name Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3854-50-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.